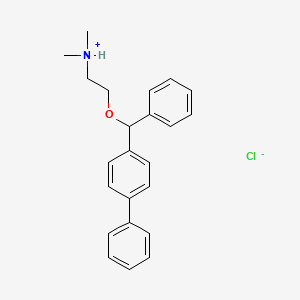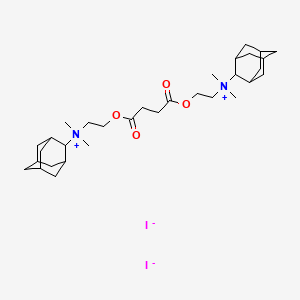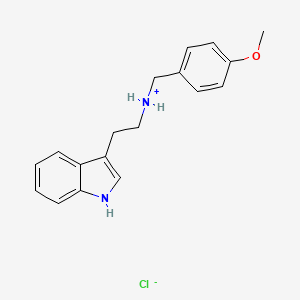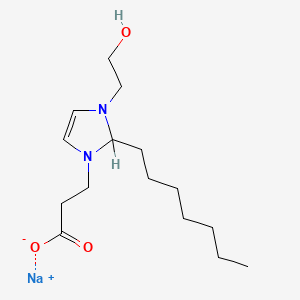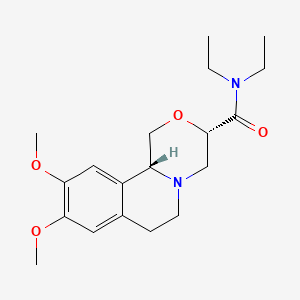
N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide: is a complex organic compound with a unique structure that includes an oxazinoisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological disorders or cancer.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carboxamide
- Benzoquinamide hydrochloride
Uniqueness: Compared to similar compounds, trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide has a distinct oxazinoisoquinoline core, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
67069-39-0 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H28N2O4/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18/h9-10,15,18H,5-8,11-12H2,1-4H3/t15-,18-/m0/s1 |
InChI-Schlüssel |
LCOQCSWRNWGOIT-YJBOKZPZSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CO1)OC)OC |
Kanonische SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
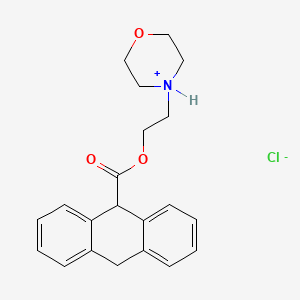
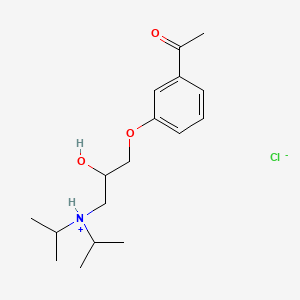

![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
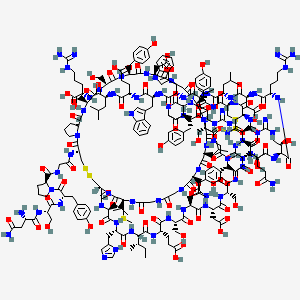
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
